Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-
Description
“Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-” is a chemical compound with a molecular formula of C10H9NO3 . It is also known as 2-(3-oxoisoindolin-1-yl)acetic acid .
Synthesis Analysis
The synthesis of similar compounds involves various reactions such as condensation, aromatization, and acetylation . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-” can be analyzed using various techniques such as NMR (one and two-dimensional experiments), IR, and mass spectrometry .Chemical Reactions Analysis
Benzofuran compounds, which are structurally similar to “Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-”, have been synthesized using various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Physical And Chemical Properties Analysis
The physical and chemical properties of “Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-” can be determined using various analytical techniques. For example, its molecular formula is C10H9NO3 and its average mass is 191.183 Da .Future Directions
Given the biological activities and potential applications of benzofuran compounds , there is a possibility for further investigation and development of “Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-” and its derivatives. This could lead to the discovery of new effective chemotropic agents for various diseases.
properties
IUPAC Name |
(2Z)-2-(3-oxo-2-benzofuran-1-ylidene)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12)/b8-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMGDVJBAWUUDZ-YVMONPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C(=O)O)/OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073342 | |
Record name | Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- | |
CAS RN |
4743-57-1 | |
Record name | delta(sup 1,alpha)-Phthalanacetic acid, 3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHTHALIDENEACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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